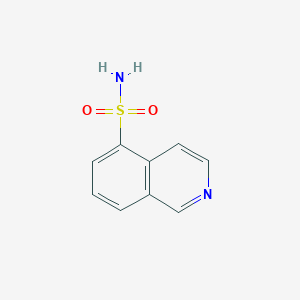

Isoquinoline-5-sulfonamide

Overview

Description

Isoquinoline-5-sulfonamide is a heterocyclic compound with a sulfonamide group at the 5-position of the isoquinoline scaffold. It serves as a critical pharmacophore in kinase inhibition, particularly targeting protein kinase A (PKA) and protein kinase B (PKB/Akt), which are implicated in cancer, neurodegenerative diseases, and metabolic regulation . Derivatives of this core structure have been optimized for enhanced selectivity and potency through structural modifications, such as substitutions on the sulfonamide nitrogen or the isoquinoline ring. For example, H-89 (N-(2-(4-bromocinnamylamino)ethyl)this compound) exhibits an IC50 of 35 nM for PKA, making it a benchmark inhibitor for studying cAMP-dependent signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-5-sulfonamide typically involves the sulfonation of isoquinoline. One common method includes reacting isoquinoline with chlorosulfonic acid to produce isoquinoline-5-sulfonic acid, which is then converted to this compound through a reaction with ammonia or an amine .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be optimized by using thionyl chloride and N,N-dimethylformamide to convert isoquinoline-5-sulfonic acid to isoquinoline-5-sulfonyl chloride, followed by reaction with an appropriate amine . This method improves production safety, reduces environmental pollution, and enhances product purity.

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it to corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols are commonly employed under basic conditions.

Major Products:

Oxidation: Isoquinoline-5-sulfonic acid.

Reduction: Isoquinoline-5-amine.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Efficacy Against Resistant Strains

A study highlighted the antibacterial activity of isoquinoline-5-sulfonamide derivatives against various Gram-negative bacteria. The lead compound demonstrated a minimum inhibitory concentration (MIC) of 6.25 µM against E. coli, showcasing its potential as a novel antibiotic .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µM) | Inhibition Zone (mm) |

|---|---|---|---|

| 1 | E. coli | 6.25 | 17.33 ± 0.41 |

| 2 | K. pneumoniae | 12.5 | Not reported |

| 3 | Staphylococcus aureus | Not tested | Moderate activity |

Synthesis and Evaluation

The synthesis of this compound derivatives involves a multi-step process beginning with isoquinoline precursors and various amine reactions. The resulting compounds were evaluated using the paper disk-agar diffusion method, revealing moderate antibacterial activity compared to standard antibiotics like tetracycline .

Inhibition of Carbonic Anhydrases

This compound derivatives have also been explored for their potential as inhibitors of carbonic anhydrases, enzymes implicated in tumor growth and metastasis. These compounds have shown selective inhibition against tumor-associated carbonic anhydrases (CA IX and CA XII), which are overexpressed in various cancers .

Table 2: Inhibitory Activity Against Carbonic Anhydrases

| Compound | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|

| A | 25.8 | 9.8 |

| B | 18.6 | 13.2 |

Case Studies on Antiproliferative Activity

Research has demonstrated that isoquinoline-5-sulfonamides exhibit antiproliferative effects on cancer cell lines, including MCF7 (breast cancer) and K562 (leukemia). One study found that compound A significantly inhibited the growth of MCF7 cells under hypoxic conditions, indicating its potential for treating hypoxia-related drug resistance .

Mechanism of Action

Isoquinoline-5-sulfonamide exerts its effects primarily by inhibiting protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and apoptosis . The compound targets multiple kinases, including cAMP-dependent protein kinase and glycogen synthase kinase-3 beta .

Comparison with Similar Compounds

Structural Analogues Targeting PKA and PKB

H-9 and H-89

- H-9 (N-(2-aminoethyl)isoquinoline-5-sulfonamide): A precursor to H-89, H-9 has moderate PKA inhibition (IC50 ~ 1.2 µM) but lower selectivity compared to H-89 .

- H-89 : The addition of a 4-bromocinnamyl group to H-9 improves PKA selectivity (IC50 = 35 nM) by enhancing van der Waals interactions with the kinase's hydrophobic pocket. H-89 shows ~70-fold selectivity over PKB (IC50 = 2.5 µM) .

HA-1004

- A guanidine derivative (N-(2-carbamimidamidoethyl)this compound dihydrochloride), HA-1004 inhibits PKA (IC50 = 4.5 µM) but also affects PKC and PKG, demonstrating broader kinase activity .

Key Structural Insights

- The sulfonamide group in these compounds anchors the molecule to the kinase ATP-binding pocket, while substituents on the ethylamine side chain dictate selectivity. For instance, the bromocinnamyl group in H-89 occupies a hydrophobic region unique to PKA, reducing off-target effects .

Isoquinoline Derivatives Targeting Other Kinases

4,6- and 5,7-Disubstituted Isoquinolines

- These derivatives inhibit protein kinase C ζ (PKCζ), a target for rheumatoid arthritis.

- Structural Advantage: The 5,7-substitution pattern optimizes interactions with PKCζ's catalytic domain, achieving nanomolar potency .

H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine)

- A non-selective kinase inhibitor targeting PKC, PKA, and PKG (IC50 values ranging from 0.3–6 µM). Its 2-methylpiperazine group disrupts ionic interactions, reducing specificity compared to H-89 .

Non-Kinase Targets: Zinc Proteases

1-Chloro-N-(quinolin-8-yl)this compound

- This compound inhibits zinc-dependent proteases, demonstrating versatility of the isoquinoline-sulfonamide scaffold. Its chloro-substituted isoquinoline enhances electrophilic reactivity, enabling coordination with zinc ions in protease active sites .

Selectivity and Binding Thermodynamics

A comparative study of five this compound derivatives revealed that:

- All compounds share a conserved hydrogen bond between the isoquinoline nitrogen and Val123 of PKA/PKB .

- Entropic penalties due to ligand rigidity can offset gains in binding affinity, emphasizing the need for balanced flexibility in drug design .

Comparative Data Table

Research Findings and Implications

- Cancer Therapy: this compound inhibitors of PKB (e.g., derivatives from ) block GSK3β phosphorylation, a downstream marker of Akt activation, showing promise in tumor models .

- Neuroimaging: Radiolabeled H-89 ([<sup>11</sup>C]5) enables non-invasive quantification of PKA activity in the brain via PET, aiding studies of neurodegenerative diseases .

- Therapeutic Trade-offs: While 5,7-disubstituted isoquinolines excel in PKCζ inhibition, their selectivity over other PKC isoforms remains a challenge .

Biological Activity

Isoquinoline-5-sulfonamide is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the significant findings regarding its biological activity, focusing on its antibacterial properties, potential as an anticancer agent, and effects on enzyme inhibition.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives, particularly against fluoroquinolone-resistant strains of Escherichia coli. In a screening of 352 compounds, this compound was identified as having a minimum inhibitory concentration (MIC) of 6.25 µM, making it the most potent compound in the study against this pathogen . The structure-activity relationship (SAR) analysis revealed that modifications in the linker and substitution patterns significantly influenced antibacterial efficacy. For example, altering the six-atom linker between the isoquinoline and phenyl ring was found to impact activity dramatically .

Summary of Antibacterial Findings

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 6.25 | E. coli |

| This compound (modified) | 12.5 | K. pneumoniae |

Anticancer Potential

This compound has also been investigated for its potential as an anticancer agent. Structure-based drug design studies have identified it as a potent inhibitor of protein kinase B (PKB), which plays a crucial role in cell survival and proliferation pathways. In vitro assays demonstrated that these compounds could inhibit GSK3beta phosphorylation, suggesting their role in modulating cancer cell signaling pathways .

Case Study: PKB Inhibition

In a study assessing the anticancer properties of this compound derivatives, several compounds exhibited significant inhibition of PKB activity in cellular assays. The most promising candidates were shown to effectively reduce cell viability in various cancer cell lines, indicating their potential for further development as therapeutic agents .

Enzyme Inhibition

Isoquinoline-5-sulfonamides have been reported to exhibit inhibitory effects on several enzymes relevant to neurodegenerative diseases. For instance, certain derivatives have shown competitive inhibition against monoamine oxidases (MAOs) and cholinesterases (ChEs), which are critical targets in Alzheimer's disease treatment . Kinetic studies indicated that some isoquinoline derivatives had IC50 values as low as 0.47 µM for MAO-B and 0.58 µM for butyrylcholinesterase (BChE) .

Summary of Enzyme Inhibition Findings

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| MAO-A | Isoquinoline derivative | 0.59 |

| MAO-B | Isoquinoline derivative | 0.47 |

| BChE | Isoquinoline derivative | 0.58 |

| AChE | Isoquinoline derivative | 1.10 |

The mechanism underlying the biological activity of isoquinoline-5-sulfonamides appears to be multifaceted:

- Antibacterial Mechanism : The compound acts by allosterically inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.

- Anticancer Mechanism : Its ability to inhibit PKB suggests a pathway through which it can induce apoptosis in cancer cells.

- Enzyme Interaction : Molecular docking studies have revealed critical interactions between isoquinoline derivatives and target enzymes, highlighting hydrogen bonding and π-π interactions as key factors in their inhibitory activity .

Q & A

Q. Basic: What are the standard synthetic protocols for Isoquinoline-5-sulfonamide, and how are they validated?

Methodological Answer:

this compound is typically synthesized via sulfonylation of isoquinoline derivatives. A common approach involves reacting 5-aminoisoquinoline with sulfonyl chlorides under controlled pH (8–10) in anhydrous dichloromethane, followed by purification via column chromatography . Validation includes:

- Purity Analysis : HPLC (>95% purity, C18 column, acetonitrile/water gradient) .

- Structural Confirmation : -NMR (δ 8.5–9.0 ppm for aromatic protons), IR (S=O stretching at 1150–1250 cm) .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Sulfonyl Chloride | 65–75 | 92–98 | DCM, RT, 12h |

| Direct Sulfonation | 50–60 | 85–90 | HSO, 80°C |

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (CHNOS, [M+H] at m/z 225.0432) .

- X-ray Crystallography : Resolves sulfonamide group orientation (bond angles: S–N–C ≈ 115°) .

- Elemental Analysis : Carbon/Nitrogen ratios within ±0.3% of theoretical values .

Q. Advanced: How can researchers optimize this compound synthesis for improved yield and scalability?

Methodological Answer:

- Solvent Optimization : Replace DCM with THF to reduce toxicity and enhance solubility .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation (yield increase by 15–20%) .

- Scale-Up Considerations : Implement continuous-flow reactors for consistent temperature control and reduced byproducts .

Q. Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies (e.g., kinase inhibition IC values) may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound Stability : Pre-test stability in assay buffers (pH 7.4, 37°C) via LC-MS .

- Meta-Analysis : Aggregate data from ≥5 independent studies to identify outliers and consensus values .

Q. Advanced: How to design experiments assessing this compound’s selectivity across kinase targets?

Methodological Answer:

- Kinase Panel Screening : Use recombinant kinases (e.g., PKA, PKC) at 1 µM compound concentration .

- Docking Studies : Align with crystal structures (PDB: 7CB) to predict binding affinities .

- Control Groups : Include staurosporine as a pan-kinase inhibitor control .

Q. Basic: What are the stability challenges of this compound in aqueous solutions?

Methodological Answer:

- Hydrolysis Risk : Sulfonamide bonds degrade at pH > 8.0. Use phosphate buffers (pH 6.5–7.5) for long-term storage .

- Light Sensitivity : Store in amber vials at −20°C; monitor degradation via UV-Vis (λ 280 nm) .

Q. Advanced: How can computational modeling predict this compound derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Modeling : Correlate substituent electronegativity with kinase inhibition using Gaussian09 .

- Molecular Dynamics : Simulate binding persistence (≥50 ns trajectories) to ATP pockets .

- ADMET Prediction : Use SwissADME to filter derivatives with poor solubility or hepatotoxicity .

Q. Basic: What are the best practices for ensuring reproducibility in this compound-based assays?

Methodological Answer:

- Detailed Protocols : Document solvent lot numbers, incubation times, and equipment calibration .

- Inter-Lab Validation : Share samples with collaborator labs for cross-verification of IC values .

Q. Advanced: How to address solubility limitations of this compound in in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use 10% DMSO/PEG-400 mixtures (v/v) for IP injections .

- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm diameter) improve bioavailability by 40% .

Q. Advanced: What statistical methods are robust for analyzing dose-response data of this compound?

Methodological Answer:

Properties

IUPAC Name |

isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIWZEKPARJYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431563 | |

| Record name | Isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109547-31-1 | |

| Record name | Isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.